5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide
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Overview
Description
5-METHYL-N-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antimicrobial properties . The presence of the triazole ring in its structure makes it a significant candidate for various pharmacological applications.
Preparation Methods
The synthesis of 5-METHYL-N-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBOXAMIDE involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts such as palladium. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-METHYL-N-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can bind to enzymes and inhibit their activity, leading to the suppression of cancer cell growth . The pathways involved often include the inhibition of key enzymes in metabolic pathways, which can result in the desired therapeutic effects.
Comparison with Similar Compounds
Compared to other triazole derivatives, 5-METHYL-N-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which enhance its biological activity . Similar compounds include:
- 4-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID HYBRIDS
- 1,3-DIPHENYL-2-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-ONES
- 1-(1,3-DIPHENYLPROPAN-2-YL)-1H-1,2,4-TRIAZOLE
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C21H16F3N5O2S |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
5-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C21H16F3N5O2S/c1-13-18(28-20(32-13)15-4-8-17(9-5-15)31-21(22,23)24)19(30)27-16-6-2-14(3-7-16)10-29-12-25-11-26-29/h2-9,11-12H,10H2,1H3,(H,27,30) |
InChI Key |
FTKKEECRQILSLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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